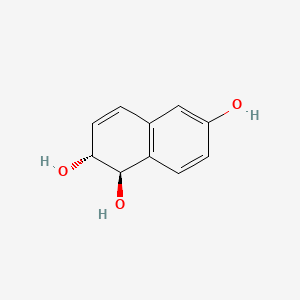
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is an organic compound with a unique structure that includes a naphthalene ring system with three hydroxyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method includes the catalytic hydrogenation of 1,2-dihydronaphthalene to form the dihydro derivative, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced further to remove hydroxyl groups or alter the ring structure.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of partially or fully reduced naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxylated aromatic compounds. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound’s potential medicinal properties are being explored, particularly its antioxidant activity due to the presence of multiple hydroxyl groups. It may have applications in developing new therapeutic agents for diseases related to oxidative stress.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its hydroxyl groups provide sites for further chemical modifications, making it a versatile intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism by which (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydronaphthalene-1,2-diol: Lacks the third hydroxyl group, making it less versatile in certain reactions.
1,2,3-Trihydroxynaphthalene: Has hydroxyl groups at different positions, leading to different chemical behavior.
Naphthalene-1,2,6-triol: Similar structure but without the dihydro component, affecting its reactivity.
Uniqueness
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is unique due to its specific arrangement of hydroxyl groups and the presence of the dihydro component. This combination provides distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
76561-87-0 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dihydronaphthalene-1,2,6-triol |
InChI |
InChI=1S/C10H10O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,9-13H/t9-,10-/m1/s1 |
Clave InChI |
OARJBJNIGDACMF-NXEZZACHSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)O)[C@H]([C@@H]1O)O |
SMILES canónico |
C1=CC2=C(C=CC(=C2)O)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


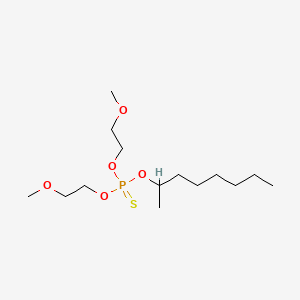

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
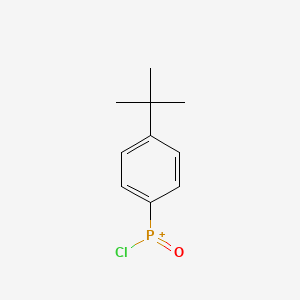
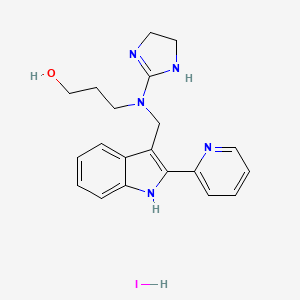
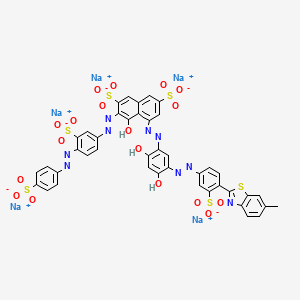
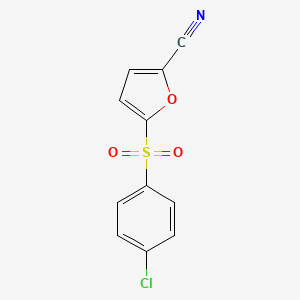
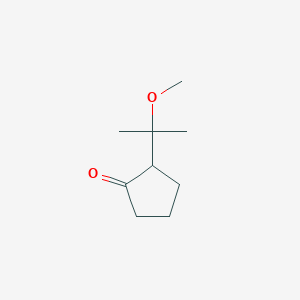
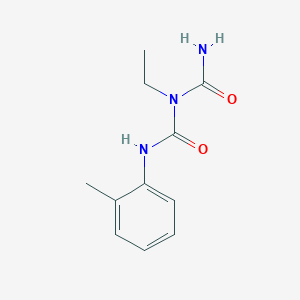
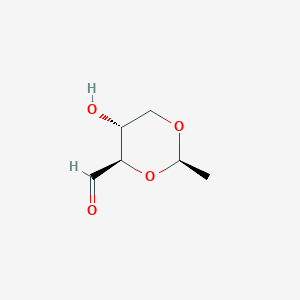
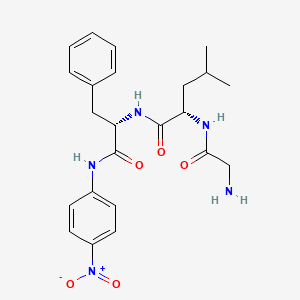
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)

